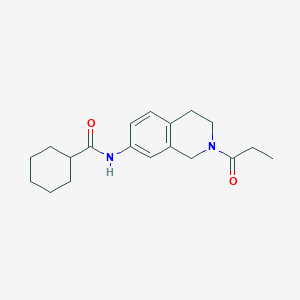
N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide” is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ) which are a large group of natural products . THIQ based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs has been described in the literature . A convenient method for the synthesis of disubstituted derivatives involves the interaction of ketoamides with organomagnesium compounds, followed by cyclization in the presence of catalytic amounts of p-toluenesulfonic acid .科学的研究の応用
Anti-Inflammatory Properties
N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide has shown promise as an anti-inflammatory agent. Its structural features make it a potential candidate for modulating inflammatory pathways. Researchers have investigated its effects on various inflammatory markers, such as cytokines and prostaglandins. Further studies are needed to elucidate its precise mechanism of action and evaluate its efficacy in animal models and clinical trials .
Neuroprotective Effects
Given the compound’s structural resemblance to certain neurotransmitters, it has attracted interest in neuroprotection. Preliminary studies suggest that N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide may enhance neuronal survival, reduce oxidative stress, and mitigate neurodegenerative processes. Researchers are exploring its potential in treating neurodegenerative disorders like Parkinson’s disease and Alzheimer’s disease .
Fluorescent Probes for Protein Aggregates
The compound’s unique structure allows for the design of fluorescent probes. Researchers have synthesized derivatives based on this scaffold, which exhibit tunable absorption and emission properties. These probes can selectively bind to fibrillar aggregates of proteins associated with neurodegenerative diseases, such as α-synuclein (a hallmark of Parkinson’s disease). Their diagnostic potential in detecting protein aggregates in patient samples is being explored .
Drug Delivery Systems
N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide’s amphiphilic nature makes it suitable for incorporation into drug delivery systems. Researchers have explored its use as a carrier for hydrophobic drugs, aiming to improve their solubility, stability, and targeted delivery. These systems could enhance drug bioavailability and reduce side effects .
Anticancer Activity
Although limited, some studies have investigated the compound’s potential as an anticancer agent. Its ability to interact with cellular targets involved in cancer progression warrants further investigation. Researchers are evaluating its cytotoxic effects against cancer cell lines and exploring its mechanism of action .
Molecular Rotor-Based Imaging Agents
The compound’s rigid core structure allows it to function as a molecular rotor. Researchers have designed fluorescent imaging agents based on this property. These agents can detect protein aggregates associated with neurodegenerative diseases, providing valuable insights into disease pathology and potential therapeutic interventions .
特性
IUPAC Name |
N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-2-18(22)21-11-10-14-8-9-17(12-16(14)13-21)20-19(23)15-6-4-3-5-7-15/h8-9,12,15H,2-7,10-11,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATJBFDFHVMJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(4-benzylpiperidin-1-yl)-2-methyl-4-oxobutyl]-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2911173.png)
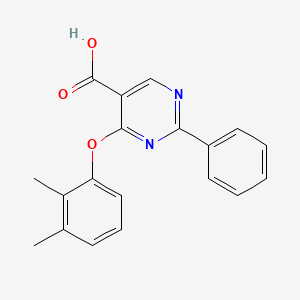
![N-(4-butylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2911176.png)

![2-(4-Fluorophenyl)-1-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2911180.png)
![N-[5-Methyl-1-(2-methylpropyl)pyrazol-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2911181.png)
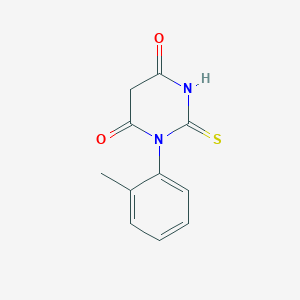
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide](/img/structure/B2911183.png)
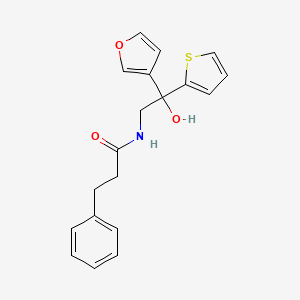

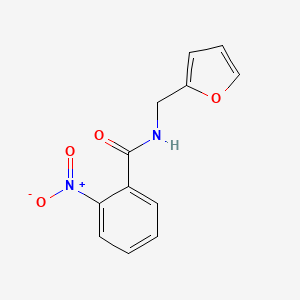

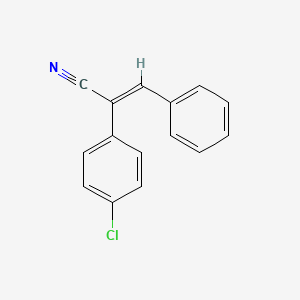
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)methanesulfonamide](/img/structure/B2911196.png)